molecular formula C21H19BrN2O2 B259423 [6-Bromo-2-(4-methylphenyl)-4-quinolyl](morpholino)methanone

[6-Bromo-2-(4-methylphenyl)-4-quinolyl](morpholino)methanone

Cat. No. B259423
M. Wt: 411.3 g/mol
InChI Key: DOSIYWRGSTWSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Bromo-2-(4-methylphenyl)-4-quinolyl](morpholino)methanone, also known as BMQM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQM is a quinoline derivative that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of [6-Bromo-2-(4-methylphenyl)-4-quinolyl](morpholino)methanone is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory properties, this compound has been shown to possess antioxidant activity, which may contribute to its therapeutic potential. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of [6-Bromo-2-(4-methylphenyl)-4-quinolyl](morpholino)methanone is its broad spectrum of biological activities, which makes it a potential candidate for the treatment of a wide range of diseases. Additionally, this compound has been shown to possess low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the study of [6-Bromo-2-(4-methylphenyl)-4-quinolyl](morpholino)methanone. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic activity. Furthermore, preclinical studies could be conducted to evaluate the safety and efficacy of this compound in vivo, with the ultimate goal of developing it into a clinically useful drug.

Synthesis Methods

The synthesis of [6-Bromo-2-(4-methylphenyl)-4-quinolyl](morpholino)methanone involves the reaction of 4-methylphenyl-2-aminoquinoline with bromoacetyl bromide followed by reaction with morpholine. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

[6-Bromo-2-(4-methylphenyl)-4-quinolyl](morpholino)methanone has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antiviral activity against the influenza virus and the hepatitis B virus. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H19BrN2O2/c1-14-2-4-15(5-3-14)20-13-18(21(25)24-8-10-26-11-9-24)17-12-16(22)6-7-19(17)23-20/h2-7,12-13H,8-11H2,1H3

InChI Key

DOSIYWRGSTWSAG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4

Origin of Product

United States

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